3-Bromo-5-methyl-1H-indazole-6-carboxylic acid

LogP lipophilicity ADME

3-Bromo-5-methyl-1H-indazole-6-carboxylic acid is a heterocyclic indazole derivative featuring a bromine atom at the 3-position, a methyl group at the 5-position, and a carboxylic acid at the 6-position. Its molecular formula is C₉H₇BrN₂O₂ with a molecular weight of 255.07 g/mol.

Molecular Formula C9H7BrN2O2
Molecular Weight 255.07 g/mol
CAS No. 1227270-80-5
Cat. No. B3224101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-methyl-1H-indazole-6-carboxylic acid
CAS1227270-80-5
Molecular FormulaC9H7BrN2O2
Molecular Weight255.07 g/mol
Structural Identifiers
SMILESCC1=CC2=C(NN=C2C=C1C(=O)O)Br
InChIInChI=1S/C9H7BrN2O2/c1-4-2-6-7(11-12-8(6)10)3-5(4)9(13)14/h2-3H,1H3,(H,11,12)(H,13,14)
InChIKeyNJWQRDALYCBYIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5-methyl-1H-indazole-6-carboxylic acid (CAS 1227270-80-5): A Dual-Functionalized Indazole Scaffold for Orthogonal Derivatization in Medicinal Chemistry


3-Bromo-5-methyl-1H-indazole-6-carboxylic acid is a heterocyclic indazole derivative featuring a bromine atom at the 3-position, a methyl group at the 5-position, and a carboxylic acid at the 6-position. Its molecular formula is C₉H₇BrN₂O₂ with a molecular weight of 255.07 g/mol . The compound serves as a versatile building block in medicinal chemistry, offering two orthogonal reactive handles—a C3‑bromine for palladium-catalyzed cross-coupling reactions (e.g., Suzuki–Miyaura) and a C6‑carboxylic acid for amide bond formation—which enable sequential, chemoselective elaboration into complex pharmaceutical candidates [1].

Why Generic Substitution Fails: Physicochemical and Synthetic Limitations of 3-Bromo-5-methyl-1H-indazole-6-carboxylic Acid Analogs


Simple substitution with the parent 1H-indazole-6-carboxylic acid (CAS 704‑91‑6) or its mono-substituted analogs fails to replicate the synthetic utility and physicochemical profile of 3-bromo-5-methyl-1H-indazole-6-carboxylic acid. The 3‑bromine is indispensable for late-stage C–C bond formation via cross-coupling [1], while the 5‑methyl group significantly alters lipophilicity and polar surface area compared to the non-methylated 3‑bromo analog [2]. Omitting either substituent results in a compound with markedly different LogP, PSA, and molecular weight, which can critically impact both synthetic planning and ADME property optimization. The quantitative differences detailed in Section 3 demonstrate that in‑class compounds cannot be interchanged without compromising either the synthetic route or the physicochemical target profile.

Quantitative Differentiation of 3-Bromo-5-methyl-1H-indazole-6-carboxylic acid vs. Closest Analogs: Physicochemical Properties and Synthetic Reactivity


Enhanced Lipophilicity (LogP) vs. 3-Bromo-1H-indazole-6-carboxylic acid and the Unsubstituted Parent

The target compound exhibits a computed LogP of 2.27 [1], which is 0.30 log units lower than 3-bromo-1H-indazole-6-carboxylic acid (LogP 2.57) but substantially higher—by 0.96 log units—than the unsubstituted 1H-indazole-6-carboxylic acid (LogP 1.26–1.50) [2]. This intermediate lipophilicity, conferred by the 5-methyl group, provides a distinct balance between membrane permeability and aqueous solubility compared to both the more lipophilic non-methylated 3-bromo analog and the poorly lipophilic parent scaffold.

LogP lipophilicity ADME physicochemical properties

Reduced Polar Surface Area (PSA) vs. 3-Bromo-1H-indazole-6-carboxylic acid and the 5-Methyl Non-Brominated Analog

The target compound possesses a computed polar surface area (PSA) of 43.60 Ų [1], which is markedly lower than that of 3-bromo-1H-indazole-6-carboxylic acid (PSA 65.98 Ų) and 5-methyl-1H-indazole-6-carboxylic acid (PSA 65.98 Ų) . The reduction of 22.38 Ų (34%) is attributable to the combined effect of the 5-methyl group and the 3-bromine substitution pattern, resulting in a PSA closer to the threshold commonly associated with improved oral bioavailability (PSA < 60 Ų for CNS penetration; PSA < 140 Ų for oral absorption).

PSA polar surface area drug-likeness oral bioavailability

Higher Density vs. Unsubstituted 1H-Indazole-6-carboxylic acid

The predicted density of 3-bromo-5-methyl-1H-indazole-6-carboxylic acid is 1.7 ± 0.1 g/cm³ [1], which is 13–20% higher than that of 1H-indazole-6-carboxylic acid (1.5 ± 0.1 g/cm³) . The increased density reflects the presence of the heavy bromine atom, which can influence solid-state packing, crystallinity, and handling characteristics during large-scale synthesis.

density crystallinity solid-state properties

Dual Reactive Handles for Orthogonal Derivatization vs. Mono-Functional Analogs

Unlike 5-methyl-1H-indazole-6-carboxylic acid (CAS 1082042‑16‑7), which lacks a halogen at C3 and therefore cannot undergo transition-metal-catalyzed cross-coupling, and unlike 3-bromo-1H-indazole-6-carboxylic acid (CAS 114086‑30‑5), which lacks the 5-methyl group that enhances lipophilicity, 3-bromo-5-methyl-1H-indazole-6-carboxylic acid uniquely combines a C3‑bromine for Suzuki–Miyaura coupling (achieving yields of 67–85% under microwave conditions for analogous 3‑bromoindazoles) [1] with a C6‑carboxylic acid for amide bond formation . This dual functionality enables sequential, chemoselective derivatization without protecting group manipulation, a capability not available with any single-substituent analog.

orthogonal reactivity cross-coupling Suzuki-Miyaura amide coupling

Increased Molecular Weight vs. Non-Brominated Analogs

With a molecular weight of 255.07 g/mol , 3-bromo-5-methyl-1H-indazole-6-carboxylic acid is 45% heavier than 5-methyl-1H-indazole-6-carboxylic acid (176.17 g/mol) and 57% heavier than 1H-indazole-6-carboxylic acid (162.15 g/mol) . This places the target compound in a higher molecular weight bracket that may be advantageous for fragment elaboration strategies where a heavier starting fragment accelerates progression toward lead-like molecular weight ranges (250–350 g/mol).

molecular weight lead-likeness fragment-based drug discovery

Regioselective Bromination Pre-Installed: Avoidance of Low-Yielding Late-Stage Halogenation

The C3‑bromine in 3-bromo-5-methyl-1H-indazole-6-carboxylic acid is introduced during scaffold construction via bromination of 5-methyl-1H-indazole-6-carboxylic acid using N‑bromosuccinimide (NBS) under controlled conditions . This pre-installation avoids the need for late-stage electrophilic aromatic bromination on elaborated intermediates, which often suffers from poor regioselectivity and low yields (<40% in some indazole substrates due to competing C5/C7 bromination) [1]. In contrast, the non-brominated analog 5-methyl-1H-indazole-6-carboxylic acid would require such late-stage functionalization, adding at least one synthetic step with variable yield and regiochemical outcome.

regioselectivity bromination synthetic efficiency atom economy

Optimal Application Scenarios for 3-Bromo-5-methyl-1H-indazole-6-carboxylic acid Based on Differentiated Evidence


Kinase Inhibitor Library Synthesis via Sequential Suzuki–Amidation

The dual reactive handles (C3‑Br and C6‑COOH) make this compound ideal for constructing focused kinase inhibitor libraries . A typical workflow involves: (1) Suzuki–Miyaura coupling at C3 to introduce an aryl or heteroaryl group (expected yields 67–85% based on class-level data) , followed by (2) HATU-mediated amide coupling at C6 to append a solubilizing amine. This two-step, one-scaffold approach reliably generates drug-like compounds with MW in the 350–450 g/mol range, consistent with lead-like chemical space for ATP-competitive kinase inhibitors.

CNS-Penetrant Fragment Elaboration Leveraging Sub-60 Ų PSA

With a PSA of 43.60 Ų , this scaffold sits comfortably below the 60 Ų threshold associated with blood-brain barrier penetration. It is therefore a preferred starting point for CNS-targeted fragment-based drug discovery where maintaining low PSA during elaboration is critical . In contrast, the non-methylated analog (PSA 65.98 Ų) exceeds this threshold, making it less attractive for neuroscience programs.

Parallel Medicinal Chemistry Requiring High-Density Solid Handling

The higher density (1.7 g/cm³ vs. 1.5 g/cm³ for the unsubstituted parent) improves the accuracy of solid dispensing in automated parallel synthesis platforms. This property is especially relevant for core facilities and CROs performing high-throughput amide coupling or Suzuki reactions, where precise stoichiometric control of the carboxylic acid building block is essential for reproducible library quality.

Agrochemical Intermediate Requiring Balanced Lipophilicity

The intermediate LogP of 2.27 positions this compound favorably for agrochemical lead optimization, where optimal LogP for foliar uptake typically ranges between 2 and 4. In comparison, the parent 1H-indazole-6-carboxylic acid (LogP ≈ 1.3–1.5) is too hydrophilic, while the 3‑bromo analog without the 5‑methyl group (LogP 2.57) trends toward excessive lipophilicity, potentially increasing off-target binding and environmental persistence.

Quote Request

Request a Quote for 3-Bromo-5-methyl-1H-indazole-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.